REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:6][CH:5]=[CH:4][CH:3]=1.[C:7]([OH:11])(=[O:10])C=C.[CH2:12](C(C)=O)[CH3:13]>>[CH3:1][C:2]12[CH2:6][CH:5]([CH:12]=[CH:13]1)[CH2:4][CH:3]2[C:7]([OH:11])=[O:10]
|
Name
|
|
Quantity
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8.01 g
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Type
|
reactant
|
Smiles
|
CC1=CC=CC1
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Name
|
|
Quantity
|
7.93 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
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Name
|
|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
|
C(C)C(=O)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The thus-obtained mixture was stirred at room temperature for 3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
|
was added dropwise at 0° C. over 1 hour
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Duration
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1 h
|
Type
|
DISTILLATION
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Details
|
Light components, such as the solvent and unreacted acrylic acid, were then distilled off under reduced pressure from the reaction mixture
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Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC12C(CC(C=C1)C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 98 mmol | |
AMOUNT: MASS | 14.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |